![molecular formula C7H16N4 B14762981 2,4,8,10-Tetraazaspiro[5.5]undecane CAS No. 180-60-9](/img/structure/B14762981.png)
2,4,8,10-Tetraazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8,10-Tetraazaspiro[55]undecane is a spiro compound characterized by a unique bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraazaspiro[5.5]undecane typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spiro compound. The reaction is carried out at elevated temperatures to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,8,10-Tetraazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
2,4,8,10-Tetraazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,8,10-Tetraazaspiro[5.5]undecane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes, which can modulate biological pathways and exhibit bioactivity .
Comparison with Similar Compounds
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane: Similar spiro structure but contains oxygen atoms instead of nitrogen.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: A reactive bifunctional monomer used in polymer synthesis.
Uniqueness
2,4,8,10-Tetraazaspiro[5.5]undecane is unique due to its nitrogen-containing spiro structure, which imparts distinct chemical and biological properties compared to its oxygen-containing counterparts .
Properties
CAS No. |
180-60-9 |
|---|---|
Molecular Formula |
C7H16N4 |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2,4,8,10-tetrazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H16N4/c1-7(2-9-5-8-1)3-10-6-11-4-7/h8-11H,1-6H2 |
InChI Key |
QYPOGYLFHNBTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CNCN1)CNCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



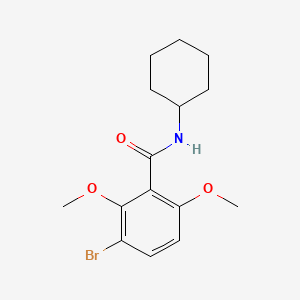



![6-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)pyridin-3-amine](/img/structure/B14762935.png)
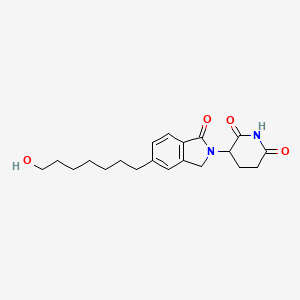
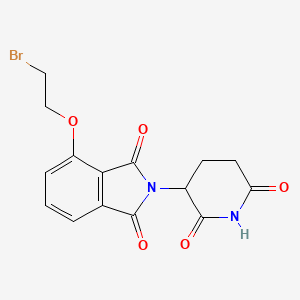
![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)
![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)
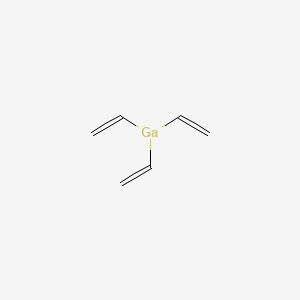
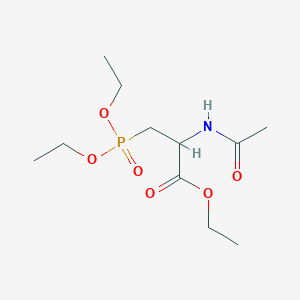
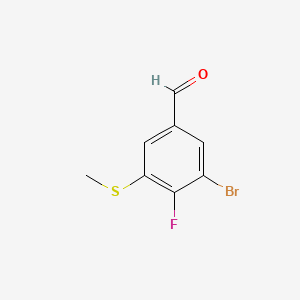
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)
